molecular formula C30H25NO2 B14187407 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-69-4

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol

Cat. No.: B14187407
CAS No.: 917804-69-4
M. Wt: 431.5 g/mol
InChI Key: FVJRBYDQJPOANJ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with phenyl and methoxyphenyl groups, as well as a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form 4-(4-methoxyphenyl)-2,6-diphenylpyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Hydroxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
  • 2-[4-(4-Methylphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
  • 2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol

Uniqueness

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

CAS No.

917804-69-4

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol

InChI

InChI=1S/C30H25NO2/c1-33-26-18-16-22(17-19-26)25-20-28(23-10-4-2-5-11-23)31(27-14-8-9-15-30(27)32)29(21-25)24-12-6-3-7-13-24/h2-21,25,32H,1H3

InChI Key

FVJRBYDQJPOANJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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